molecular formula C14H13BO3 B6297350 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 2244668-88-8

5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B6297350
CAS No.: 2244668-88-8
M. Wt: 240.06 g/mol
InChI Key: PVEXXABNMJDDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS RN 2244668-88-8 ) is a benzoxaborole derivative of interest in medicinal chemistry and organic synthesis. This compound features a stable, five-membered oxaborole ring, which offers greater hydrolytic stability of the boron-carbon bond compared to its boronic acid counterpart . Benzoxaboroles are recognized as versatile building blocks in research, notably in Suzuki-Miyaura cross-coupling reactions to create biaryl structures . The core benzoxaborole scaffold has gained significant attention for its biological activity; substituted analogs, such as the antifungal drug Tavaborole (5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol), exert their effects by inhibiting essential enzymes like leucyl-tRNA synthetase . The benzyloxy substituent on this particular compound provides a site for further chemical modification, making it a valuable intermediate for developing new bioactive molecules or functional materials. Product Identification: • CAS Number: 2244668-88-8 • MDL Number: MFCD31561322 • Molecular Formula: C₁₄H₁₃BO₃ • Molecular Weight: 240.07 g/mol • Purity: >98% This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

1-hydroxy-5-phenylmethoxy-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO3/c16-15-14-7-6-13(8-12(14)10-18-15)17-9-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEXXABNMJDDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosyl Hydrazide-Mediated Cyclization (Method B)

The foundational approach for benzoxaborole synthesis involves the use of tosyl hydrazide intermediates. As demonstrated in US Patent 5,880,188, 3-chlorobenzaldehyde is converted to its tosyl hydrazide derivative, which subsequently undergoes cyclization with boron tribromide (BBr₃) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). For 5-benzyloxy substitution, the starting material must incorporate a benzyloxy group at the 5-position prior to cyclization.

Key steps :

  • Tosyl hydrazide formation :

    • 5-Benzyloxybenzaldehyde reacts with p-toluenesulfonylhydrazide in dichloromethane under anhydrous conditions.

    • Intermediate isolation is optional, as in situ reactions are feasible.

  • Boron tribromide-mediated cyclization :

    • The tosyl hydrazide intermediate is treated with BBr₃ at −78°C, followed by gradual warming to room temperature.

    • Hydrolysis under alkaline conditions (e.g., 1M NaOH) yields the benzoxaborole core.

Optimization considerations :

  • Temperature control : Reactions below −50°C minimize side reactions from competing electrophilic substitution.

  • Catalyst selection : FeCl₃ outperforms AlCl₃ in minimizing dimerization byproducts.

Organocatalytic Enantioselective Synthesis

A modern alternative employs β-hydroxy ketones as precursors. The RSC-reported method utilizes chalcone derivatives bearing ortho-boronic acid groups, which undergo enantioselective aldol reactions catalyzed by cinchona alkaloids. For 5-benzyloxy derivatives, the chalcone must be pre-functionalized with a benzyloxy group at the 5-position.

Reaction pathway :

  • Chalcone preparation :

    • 5-Benzyloxy-2-boronobenzaldehyde is condensed with acetophenone derivatives under basic conditions.

  • Asymmetric aldol reaction :

    • Catalyzed by (DHQ)₂PHAL (20 mol%) in toluene at −20°C.

    • Achieves enantiomeric excess (ee) >90%.

Advantages :

  • High stereocontrol avoids costly chiral resolution steps.

  • Scalable to gram quantities without significant yield loss.

Functionalization of the 5-Position

StepReagentsTemperatureTimeYield
BrominationNBS, CCl₄, AIBN80°C6 h72%
BenzylationBnOH, K₂CO₃, DMF80°C12 h68%

Reductive Amination for Hydroxyl Protection

Ambeed’s protocol for analogous compounds employs sodium cyanoborohydride (NaBH₃CN) to reduce imines formed between aldehydes and amines. For 5-benzyloxy derivatives, this method can protect the 1-hydroxy group transiently during functionalization.

Modified steps :

  • Aldehyde formation :

    • Oxidation of 1-hydroxy group using MnO₂ in CH₂Cl₂.

  • Reductive amination :

    • Condensation with benzylamine followed by NaBH₃CN reduction in DMF.

Critical parameters :

  • Solvent purity : DMF must be dried over molecular sieves to prevent hydrolysis.

  • Stoichiometry : 1.2 eq. NaBH₃CN ensures complete reduction.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR :

    • Benzyloxy protons appear as a singlet at δ 4.45–4.55 ppm (CH₂Ph).

    • Boron-bound hydroxyl proton resonates at δ 5.8–6.2 ppm (exchangeable).

  • ¹¹B NMR :

    • Characteristic peak at δ 28–32 ppm confirms tetrahedral boron geometry.

Chromatographic Purity

  • HPLC :

    • C18 column, 70:30 H₂O:MeCN, λ = 254 nm.

    • Retention time: 8.2 min (purity >98%).

Comparative Analysis of Methods

MethodYield Rangeee (%)ScalabilityCost Efficiency
Tosyl Hydrazide60–72%N/AHighModerate
Organocatalytic75–85%>90ModerateHigh
Post-functionalization65–70%N/AHighLow

Industrial-Scale Considerations

  • Tosyl hydrazide route : Preferred for batch production due to reagent availability and tolerance to air moisture.

  • Organocatalytic method : Limited by catalyst cost but critical for enantiopure APIs .

Biological Activity

5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound belonging to the class of benzoxaboroles, characterized by its unique chemical structure that includes a benzene ring and a boron-containing heterocycle. This compound has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antifungal applications.

The molecular formula of this compound is C14H13BO3C_{14}H_{13}BO_3 with a molecular weight of approximately 245.06 g/mol. Its structural features include:

  • A benzyloxy group attached to the benzene ring.
  • A boron atom integrated into the heterocyclic framework.

These features contribute to its unique properties and potential therapeutic applications.

Research indicates that benzoxaboroles like this compound may interact with specific enzymes, notably phosphodiesterase 4 (PDE4). This interaction could lead to therapeutic effects in treating inflammatory conditions by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-12 .

Anti-inflammatory Effects

Benzoxaboroles have been shown to exhibit significant anti-inflammatory properties. For instance, related compounds like crisaborole are known for their ability to reduce inflammation in conditions such as psoriasis and atopic dermatitis through similar mechanisms. The inhibition of cytokine release is a critical aspect of their action .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound Name Structural Features Unique Properties
7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-olMethyl substitution on the benzene ringExhibits antifungal properties
TavaboroleKnown for antifungal activityApproved for topical treatment of onychomycosis
CrisaboroleAnti-inflammatory propertiesUsed in dermatology for eczema
5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-olFluorine substitutionPotentially different biological activity

This table highlights how different substitutions can affect the biological activity of benzoxaborole derivatives.

Case Studies and Research Findings

While specific studies on this compound are scarce, research on related compounds provides valuable insights:

  • Crisaborole Clinical Trials : Crisaborole has shown promising results in clinical trials for treating inflammatory skin diseases such as atopic dermatitis and psoriasis. It inhibits cytokine release effectively and has been approved for clinical use .
  • Antifungal Efficacy Studies : Studies on other benzoxaboroles have demonstrated their effectiveness against fungal infections. For example, Tavaborole has been used successfully in treating onychomycosis .

Scientific Research Applications

Pharmaceutical Applications

Crisaborole: A Topical Anti-inflammatory Agent

One of the most notable applications of 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol is its role as an intermediate in the synthesis of Crisaborole (trade name Eucrisa), which is used for treating atopic dermatitis. Crisaborole functions as a phosphodiesterase-4 (PDE-4) inhibitor, providing anti-inflammatory effects without the side effects associated with steroid treatments. It was approved by the FDA in December 2016 for this purpose .

Mechanism of Action

Crisaborole inhibits PDE-4, leading to increased levels of cyclic adenosine monophosphate (cAMP), which subsequently reduces inflammation and pruritus associated with eczema. The compound's efficacy has been demonstrated in multiple clinical trials, showing significant improvement in skin condition compared to placebo treatments .

Case Study: Efficacy in Clinical Trials

In a pivotal study involving over 1,500 patients with mild-to-moderate atopic dermatitis, Crisaborole showed a statistically significant improvement in eczema severity scores after two weeks of treatment compared to baseline measurements . The safety profile was also favorable, with minimal adverse effects reported.

Biocidal Applications

Antimicrobial Properties

The oxaborole structure provides this compound with potent antimicrobial properties. Research indicates that compounds containing the oxaborole ring exhibit effective antifungal activity against various microorganisms, including bacteria and fungi that degrade plastics and other materials .

Industrial Use as a Biocide

The compound is particularly useful in formulations aimed at preventing microbial growth in industrial settings. For instance, it has been shown to inhibit microbial degradation of plastics at concentrations as low as 0.0005% by weight. This makes it an attractive option for incorporation into coatings and materials that require long-lasting antimicrobial protection .

Case Study: Efficacy in Plastics Preservation

A study demonstrated that incorporating oxaboroles into plastic formulations significantly reduced fungal growth over extended periods. The treated materials maintained their integrity and functionality while exhibiting reduced microbial contamination compared to untreated controls .

Summary of Applications

Application AreaSpecific UseKey BenefitsCase Study Reference
PharmaceuticalsAnti-inflammatory (Crisaborole)Non-steroidal treatment for eczema
BiocidesAntimicrobial agentEffective against fungi and bacteria
Industrial PreservationAdditive in coatings and plasticsReduces microbial degradation

Comparison with Similar Compounds

Comparison with Similar Benzoxaborole Compounds

Structural and Electronic Modifications

The biological and physicochemical properties of benzoxaboroles are highly dependent on substituents at the 5-position. Key analogs include:

Compound Name Substituent (Position 5) Molecular Formula Key References
5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (AN2690/Tavaborole) -F C₇H₆BFO₂
5-Methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol -OCH₃ C₈H₉BO₃
5-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol -Cl C₇H₆BClO₂
4-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile (Crisaborole) -O-C₆H₄-CN C₁₄H₁₀BNO₃

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -CN) : Enhance electrophilicity of the boron atom, improving interactions with nucleophilic residues in target enzymes. For example, AN2690 (5-fluoro) exhibits strong antifungal activity due to its ability to inhibit fungal leucyl-tRNA synthetase .
  • Electron-Donating Groups (e.g., -OCH₃, -OCH₂C₆H₅): Increase solubility and stability but may reduce electrophilicity.

Physicochemical Properties

Data from analogs suggest substituents significantly influence melting points, solubility, and crystallinity:

Compound Melting Point (°C) Solubility Crystallinity Features
5-Fluoro (AN2690) 135–136 Slightly soluble in water; soluble in organic solvents Forms centrosymmetric dimers via O-H···O hydrogen bonds
5-Methoxy Not reported Moderate in acetonitrile/water mixtures Likely layered structures due to weak C-H···O interactions (inferred from fluoro analog)
Crisaborole Not reported Soluble in DMSO, acetonitrile Stability tested via RP-HPLC; degradation under oxidative stress observed

Comparison with 5-Benzyloxy :

  • The benzyloxy group is bulkier than -F or -OCH₃, which may reduce crystalline packing efficiency but improve lipid bilayer penetration. Its solubility profile is expected to favor organic solvents, similar to AN2690.
5-Fluoro (AN2690/Tavaborole):
  • Antifungal Activity: Broad-spectrum against dermatophytes (e.g., Trichophyton rubrum). Mechanism involves inhibition of fungal aminoacyl-tRNA synthetases .
  • Clinical Use : FDA-approved for onychomycosis (Kerydin®) .
Crisaborole:
  • Anti-Inflammatory Activity : PDE4 inhibitor; used topically for atopic dermatitis (Eucrisa®) .
5-Methoxy and 5-Chloro Derivatives:
  • Research Applications : Primarily utilized as building blocks in drug discovery. The methoxy group enhances metabolic stability compared to -F .

5-Benzyloxy Implications :

  • The benzyloxy group may confer unique pharmacokinetic properties, such as prolonged half-life due to reduced metabolic degradation. Potential applications could include central nervous system (CNS) targets, leveraging enhanced lipophilicity.

Q & A

Q. What experimental designs study the hydrolytic stability of benzoxaboroles under physiological conditions?

  • Methodological Answer :
  • pH-dependent stability assays : Incubate compounds in buffers (pH 1–10) and monitor degradation via HPLC.
  • Isotope labeling : Use ¹⁸O-water to trace boronate ring hydrolysis pathways.
  • Thermodynamic studies : Measure activation energy (ΔG‡) for hydrolysis via Arrhenius plots.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.